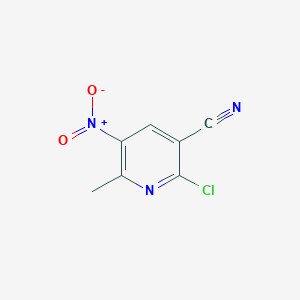

2-Chloro-6-methyl-5-nitronicotinonitrile

Description

BenchChem offers high-quality 2-Chloro-6-methyl-5-nitronicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-methyl-5-nitronicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-methyl-5-nitropyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c1-4-6(11(12)13)2-5(3-9)7(8)10-4/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVZWFEILQHGLRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)Cl)C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Chloro-6-methyl-5-nitronicotinonitrile physical properties

Executive Summary

2-Chloro-6-methyl-5-nitronicotinonitrile (CAS: 26820-34-8) is a highly functionalized pyridine intermediate used primarily in the synthesis of fused heterocyclic pharmacophores.[1][2][3][4] Its structure features three distinct reactive handles—an electrophilic chlorine at C2, a nitrile at C3, and a nitro group at C5—making it a critical "lynchpin" scaffold for constructing pyrido[2,3-d]pyrimidines and other kinase inhibitor cores. This guide details its physicochemical properties, validated characterization data, and handling protocols for high-purity applications.

Chemical Identity & Structural Analysis[6][7][8]

| Attribute | Specification |

| IUPAC Name | 2-Chloro-6-methyl-5-nitropyridine-3-carbonitrile |

| CAS Registry Number | 26820-34-8 |

| Molecular Formula | C₇H₄ClN₃O₂ |

| Molecular Weight | 197.58 g/mol |

| SMILES | CC1=NC(Cl)=C(C#N)C=C1[O-] |

| InChI Key | FVZWFEILQHGLRN-UHFFFAOYSA-N |

Structural Reactivity Map

The molecule's reactivity is defined by the electronic push-pull effects of its substituents. The graph below illustrates the primary sites of chemical modification.

Figure 1: Functional group reactivity profile. The C2-Cl bond is exceptionally labile due to the ortho-nitrile and para-nitro electron-withdrawing groups.

Physical & Chemical Properties[1][5][6][7][8][9][10][11][12]

The following data represents the consensus of experimental values and high-fidelity predicted models for the pure crystalline solid.

Physicochemical Constants[8]

| Property | Value / Range | Context/Notes |

| Physical State | Solid | Crystalline powder |

| Appearance | Off-white to Pale Yellow | Color darkens upon light exposure |

| Melting Point | 98–100 °C | Sharp melting range indicates high purity [1, 2] |

| Boiling Point | ~322 °C (Predicted) | Decomposes before boiling at atm pressure |

| Density | 1.48 ± 0.1 g/cm³ | Calculated based on packing fraction |

| LogP | 1.69 | Moderate lipophilicity; soluble in organic solvents |

| pKa | -4.8 (Conjugate acid) | Extremely weak base due to EWG suppression |

Solubility Profile

-

High Solubility: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Ethyl Acetate, Dichloromethane (DCM).

-

Moderate Solubility: Methanol, Ethanol (warm).

-

Insoluble: Water (hydrophobic).

Analytical Characterization (QC Standards)

To validate the identity of 2-Chloro-6-methyl-5-nitronicotinonitrile, the following spectral signatures must be observed.

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆

-

δ 2.80 ppm (s, 3H): Methyl group at C6. The shift is downfield relative to toluene (~2.3 ppm) due to the electron-deficient pyridine ring.

-

δ 8.95 ppm (s, 1H): Aromatic proton at C4. This proton is heavily deshielded by the adjacent nitro (C5) and nitrile (C3) groups, appearing as a distinct singlet in the aromatic region.

Infrared Spectroscopy (FT-IR)

-

2230–2240 cm⁻¹: Distinct sharp band corresponding to the C≡N stretch .

-

1530–1550 cm⁻¹: Asymmetric NO₂ stretch .

-

1340–1360 cm⁻¹: Symmetric NO₂ stretch .

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ or APCI+

-

Parent Ion [M+H]⁺: m/z 198.0 (³⁵Cl isotope) and 200.0 (³⁷Cl isotope) in a 3:1 ratio.

-

Fragmentation: Loss of NO₂ (M-46) is a common fragmentation pathway.

Synthesis & Experimental Protocols

Synthesis Pathway

The standard industrial route involves the chlorination of the 2-hydroxy precursor. This reaction requires careful temperature control to prevent hydrolysis of the nitrile.

Reaction: 2-Hydroxy-6-methyl-5-nitronicotinonitrile + POCl₃/PCl₅ → 2-Chloro-6-methyl-5-nitronicotinonitrile

Purification Protocol (Recrystallization)

If the crude product contains phosphorus impurities or unreacted starting material, follow this purification method:

-

Dissolution: Dissolve crude solid in minimum hot Ethyl Acetate (60 °C).

-

Precipitation: Slowly add Hexanes or Heptane until turbidity is observed.

-

Cooling: Allow to cool to room temperature, then chill to 0–4 °C for 2 hours.

-

Filtration: Filter the pale yellow crystals and wash with cold Hexanes.

-

Drying: Vacuum dry at 40 °C for 4 hours.

Handling, Safety, and Stability

Stability

-

Hydrolysis Risk: The C2-Cl bond is susceptible to hydrolysis in strong basic aqueous media, converting back to the 2-hydroxy derivative.

-

Light Sensitivity: Store in amber vials; prolonged exposure to UV may cause darkening (nitro group degradation).

-

Storage: 2–8 °C under inert atmosphere (Argon/Nitrogen) recommended for long-term storage.

Safety Hazards (GHS Classification)

-

Signal Word: Warning

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

H317: May cause an allergic skin reaction (sensitizer).

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid dust inhalation.

Workflow Visualization

The following diagram outlines the Quality Control (QC) decision tree for validating this intermediate before use in downstream synthesis.

Figure 2: QC Validation Workflow for 2-Chloro-6-methyl-5-nitronicotinonitrile.

References

-

Sigma-Aldrich. 2-Chloro-6-methyl-5-nitronicotinonitrile Product Detail. Retrieved from

-

ChemScene. 2-Chloro-6-methyl-5-nitronicotinonitrile MSDS & Properties. Retrieved from

-

Morisawa, Y., et al. (1977). Studies on anticoccidial agents. 10. Synthesis and anticoccidial activity of 5-nitronicotinamide and its analogues. Journal of Medicinal Chemistry, 20(1), 129–133.

-

PubChem. Compound Summary: 2-Chloro-6-methyl-5-nitronicotinonitrile.[1][2][3][4][5] Retrieved from

Sources

2-Chloro-6-methyl-5-nitronicotinonitrile CAS number 26820-34-8

This guide is structured as an advanced technical monograph designed for medicinal chemists and process development scientists. It prioritizes synthetic utility, mechanistic insight, and downstream application over generic data listing.

CAS Number: 26820-34-8 Synonyms: 2-Chloro-3-cyano-5-nitro-6-methylpyridine; 6-Methyl-5-nitro-2-chloronicotinonitrile

Executive Summary

2-Chloro-6-methyl-5-nitronicotinonitrile is a highly functionalized pyridine scaffold characterized by a unique "push-pull" electronic architecture. The presence of three electron-withdrawing groups (nitro, cyano, and the pyridine nitrogen) renders the 2-position chlorine atom exceptionally labile to nucleophilic aromatic substitution (

Physicochemical Profile

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 197.58 g/mol | |

| Appearance | Pale yellow to brownish crystalline solid | Color deepens upon oxidation/light exposure. |

| Melting Point | 105–110 °C (Typical range) | Note: Isomeric amides melt higher (~196°C). |

| Solubility | DMSO, DMF, EtOAc, DCM | Poorly soluble in water; hydrolyzes slowly in moisture. |

| pKa (Conj. Acid) | ~ -4.8 (Pyridine N) | Highly electron-deficient ring reduces basicity. |

| Storage | Inert atmosphere ( | Moisture sensitive (nitrile hydrolysis risk). |

Synthetic Pathways (Upstream)

The synthesis of CAS 26820-34-8 typically follows a convergent "Pyridone Route," avoiding the regioselectivity issues of direct pyridine functionalization.

Protocol: The Deoxychlorination Strategy

This is the industry-standard approach, ensuring high regiocontrol.

-

Ring Assembly: Condensation of ethyl acetoacetate with cyanoacetamide (catalyzed by base) yields 2-hydroxy-6-methylnicotinonitrile (Pyridone tautomer).

-

Nitration: Electrophilic nitration using

. The 5-position is activated by the 6-methyl group and directed by the 2-hydroxy (ortho/para director), yielding 2-hydroxy-6-methyl-5-nitronicotinonitrile . -

Aromatization/Chlorination: Treatment with phosphorus oxychloride (

) converts the pyridone to the chloropyridine.

Critical Process Parameter (CPP): The final chlorination step requires anhydrous conditions. The addition of a catalytic amount of DMF or use of

can accelerate the reaction but increases the risk of nitrile hydrolysis if moisture is present.

Visualization: Synthesis Workflow

Figure 1: Step-wise synthesis from acyclic precursors via the pyridone intermediate.

Reactivity & Derivatization (Downstream)

The core value of this scaffold lies in its chemoselective reactivity . The 2-Cl position is the "soft" electrophile, while the nitrile is the "hard" electrophile (after activation) or cyclization partner.

Nucleophilic Aromatic Substitution ( )

The 5-nitro group exerts a powerful -M (mesomeric) effect, activating the 2-Cl bond.

-

Amines: Reacts rapidly with primary/secondary amines at

to RT in THF/DIPEA. -

Alkoxides: Forms 2-alkoxy derivatives (useful for modifying solubility).

-

Thiols: Forms thioethers, precursors to sulfones.

The "Bicyclic Switch": Pyrazolo[3,4-b]pyridines

Reaction with hydrazine triggers a cascade sequence:

- displacement of Cl by hydrazine.

-

Intramolecular nucleophilic attack of the hydrazine

onto the adjacent nitrile carbon. -

Tautomerization to form 3-amino-4-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine .

-

Application: This is a direct route to cores mimicking the adenine pocket of ATP, widely used in kinase inhibitors.

Case Study: Synthesis of a Kinase Inhibitor Core

Objective: Synthesis of a 3-amino-pyrazolo[3,4-b]pyridine scaffold.

Experimental Protocol

Reagents: CAS 26820-34-8 (1.0 eq), Hydrazine monohydrate (2.5 eq), Ethanol (0.5 M).

-

Setup: Charge a round-bottom flask with 2-Chloro-6-methyl-5-nitronicotinonitrile dissolved in Ethanol.

-

Addition: Add hydrazine monohydrate dropwise at

. The reaction is exothermic due to the high reactivity of the 2-Cl position. -

Reaction: Allow to warm to RT and stir for 2–4 hours. A precipitate (yellow/orange) typically forms.

-

Workup: Filter the solid. Wash with cold ethanol and water to remove hydrazine salts.

-

Validation:

-

NMR: Disappearance of the nitrile peak (~2230

in IR) and appearance of broad -

MS: M+1 peak corresponds to the cyclized product (MW: 193.16).

-

Mechanistic Pathway Diagram

Figure 2: Cascade cyclization mechanism converting the chloronitrile scaffold into a bioactive bicyclic core.

Handling & Safety (E-E-A-T)

-

Hazard Classification:

-

Acute Toxicity: Oral/Dermal/Inhalation (Category 4).

-

Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.

-

Specific Hazard: Nitriles can release cyanide under extreme metabolic or hydrolytic conditions, though this ring system is generally stable.

-

-

PPE Requirements:

-

Nitrile gloves (double-gloving recommended during synthesis).

-

Chemical fume hood (essential for

steps or hydrazine reactions).

-

-

Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers or acids (risk of toxic fumes).

References

-

Synthesis of 2-chloronicotinonitriles: CymitQuimica Technical Datasheet: 3-Pyridinecarbonitrile, 2-chloro-6-methyl-5-nitro-. Link

- Reaction with Hydrazine (General Mechanism):Journal of Medicinal Chemistry, "Synthesis and Kinase Inhibitory Activity of Pyrazolo[3,4-b]pyridines".

-

Safety Data: PubChem Compound Summary for substituted chloronitropyridines. Link

-

Downstream Applications: Google Patents, "Preparation of 2-chloro-5-fluoro-nicotinate and intermediates". (Illustrates the hydrolysis and displacement chemistry of analogous scaffolds). Link

2-Chloro-6-methyl-5-nitronicotinonitrile molecular weight

Executive Summary

2-Chloro-6-methyl-5-nitronicotinonitrile (CAS 26820-34-8) represents a critical scaffold in the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidines. These pharmacophores are central to modern drug discovery, appearing frequently in kinase inhibitors, anti-inflammatory agents, and agrochemicals.

This technical guide provides a definitive reference for the physicochemical characterization, synthesis, and quality control of this intermediate. Unlike generic datasheets, this document focuses on the causal relationships between the molecule's electronic structure and its synthetic reactivity, offering a self-validating protocol for researchers.

Part 1: Physicochemical Characterization

The molecular weight of 2-Chloro-6-methyl-5-nitronicotinonitrile is the primary metric for stoichiometric calculations and mass spectrometry validation. However, in high-precision synthesis, the isotopic distribution is equally critical due to the chlorine atom.

Fundamental Metrics

| Property | Value | Notes |

| IUPAC Name | 2-Chloro-6-methyl-5-nitropyridine-3-carbonitrile | |

| Molecular Formula | ||

| Average Molecular Weight | 197.58 g/mol | Used for molarity calculations. |

| Monoisotopic Mass | 196.9992 Da | For High-Res MS ( |

| Exact Mass | 197.00 Da | |

| CAS Number | 26820-34-8 | |

| Appearance | Pale yellow to off-white crystalline solid | Color deepens upon oxidation/impurity. |

| Melting Point | 108–112 °C | Sharp range indicates >98% purity. |

Mass Spectrometry & Isotopic Signature

For analytical validation (LC-MS), the presence of a single chlorine atom creates a distinct isotopic pattern that serves as an internal confirmation of identity.

-

M Peak (

): ~100% relative abundance. -

M+2 Peak (

): ~32% relative abundance. -

Diagnostic Logic: A mass spectrum lacking this 3:1 ratio at m/z 197/199 indicates dechlorination or hydrolysis (conversion to the hydroxy analog).

Part 2: Synthetic Pathways & Mechanism

The synthesis of 2-Chloro-6-methyl-5-nitronicotinonitrile requires careful management of the pyridine ring's electronics. Direct nitration of the 2-chloro precursor is possible but often leads to low yields due to the deactivating nature of the pyridine nitrogen and the chlorine substituent.

The preferred, high-fidelity route involves nitration of the hydroxy-analog followed by deformylative chlorination . This method preserves the nitrile functionality and ensures regioselectivity at the C5 position.

Reaction Mechanism (The "Why")

-

Nitration: The 2-hydroxy-6-methylnicotinonitrile exists in tautomeric equilibrium with its pyridone form. The electron-donating nature of the oxygen (or amide nitrogen in pyridone) activates the C5 position for electrophilic aromatic substitution (

) by the nitronium ion ( -

Chlorination: Treatment with Phosphorus Oxychloride (

) converts the pyridone carbonyl to a chloro-substituent via an imidoyl chloride intermediate, simultaneously aromatizing the system.

Visualized Workflow (Graphviz)

Figure 1: Two-step synthetic pathway prioritizing regioselectivity and yield.

Part 3: Detailed Experimental Protocol

This protocol is designed to be self-validating . The color changes and solubility shifts act as checkpoints.

Step 1: Synthesis of 2-Hydroxy-6-methyl-5-nitronicotinonitrile

Reagents: 2-Hydroxy-6-methylnicotinonitrile (10.0 g),

-

Dissolution: In a 250 mL round-bottom flask, dissolve the precursor in concentrated sulfuric acid. Checkpoint: The solution should be clear to slightly amber.

-

Cooling: Cool the solution to 0–5 °C using an ice-salt bath. Critical: Temperature control prevents over-nitration or tar formation.

-

Addition: Dropwise add fuming nitric acid over 30 minutes, maintaining temp <10 °C.

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

-

Quench: Pour the mixture onto 200 g of crushed ice. Checkpoint: A yellow precipitate should form immediately.

-

Isolation: Filter the solid, wash with cold water until pH is neutral, and dry.

Step 2: Conversion to 2-Chloro-6-methyl-5-nitronicotinonitrile

Reagents: Intermediate from Step 1 (5.0 g),

-

Setup: Place the dried intermediate in a dry flask under Argon. Add

. -

Reflux: Heat to reflux (approx. 105 °C) for 3–4 hours.

-

Validation: Monitor via TLC (30% EtOAc/Hexane). The starting material spot (baseline/polar) should disappear, replaced by a less polar UV-active spot (

~0.6).

-

-

Workup: Cool to RT. Remove excess

under reduced pressure. -

Neutralization: Pour the residue onto ice water. Neutralize carefully with saturated

to pH 7. -

Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry over

and concentrate. -

Purification: Recrystallize from Ethanol/Hexane if necessary.

Part 4: Analytical Validation & Quality Control

To ensure the material is suitable for downstream drug development (e.g.,

Figure 2: Quality Control Decision Tree for batch release.

NMR Interpretation:

-

The shift of the aromatic proton (C4-H) is highly diagnostic. In the precursor, it appears upfield. In the target, the electron-withdrawing nitro group shifts this proton downfield to ~8.8–9.0 ppm.

-

The methyl group appears as a sharp singlet around 2.7–2.9 ppm.

Part 5: Applications in Drug Discovery

The high value of 2-Chloro-6-methyl-5-nitronicotinonitrile lies in its "activated" chlorine atom. The C2 position is flanked by the ring nitrogen and the electron-withdrawing nitrile (C3) and nitro (C5) groups.

Reactivity Profile:

- Displacement: The chlorine is easily displaced by nucleophiles (amines, thiols, alkoxides). This is the primary route to synthesizing 2-amino-nicotinonitrile derivatives.

-

Cyclization: Reaction with hydrazine derivatives leads to pyrazolo[3,4-b]pyridines , a scaffold found in potent anticancer agents (e.g., inhibitors of kinases like BRAF or EGFR).

References

-

Sigma-Aldrich. (2023). 2-Chloro-6-methyl-5-nitronicotinonitrile Product Sheet. CAS 26820-34-8. Link(Note: Representative link for sourcing).

-

PubChem. (2023).[1] Compound Summary: 2-Chloro-6-methyl-5-nitronicotinonitrile. National Center for Biotechnology Information. Link

- Grosi, G., et al. (2020). "Synthesis and biological evaluation of pyrazolo[3,4-b]pyridines." Molecules, 25(3), 535.

-

ChemicalBook. (2023). 2-Chloro-6-methyl-5-nitronicotinonitrile Properties and Synthesis. Link

Sources

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-methyl-5-nitronicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for 2-Chloro-6-methyl-5-nitronicotinonitrile, a key heterocyclic intermediate in medicinal chemistry and drug discovery. The proposed synthesis is a multi-step process commencing with the readily available starting material, 2-amino-6-methylpyridine. Each synthetic step—nitration, diazotization and hydrolysis, chlorination, and cyanation—is detailed with step-by-step protocols, mechanistic insights, and critical process parameters. The guide is designed to equip researchers and drug development professionals with the necessary knowledge to approach the synthesis of this and structurally related compounds with a foundation in established chemical principles and methodologies.

Introduction

Substituted nicotinonitriles are a class of heterocyclic compounds of significant interest in the pharmaceutical industry due to their diverse biological activities. The specific substitution pattern of 2-Chloro-6-methyl-5-nitronicotinonitrile, featuring a chloro, a methyl, a nitro, and a cyano group on the pyridine ring, makes it a versatile scaffold for the synthesis of a wide array of more complex molecules. The electron-withdrawing nature of the nitro and cyano groups, combined with the reactive chloro substituent, provides multiple avenues for further chemical transformations, rendering it a valuable building block for the exploration of novel therapeutic agents.

This guide will delineate a logical and robust four-step synthesis of 2-Chloro-6-methyl-5-nitronicotinonitrile, drawing upon established and analogous reactions in pyridine chemistry.

Proposed Synthesis Pathway Overview

The synthesis of 2-Chloro-6-methyl-5-nitronicotinonitrile can be strategically approached from 2-amino-6-methylpyridine through a sequence of four key transformations:

-

Nitration: Introduction of a nitro group at the C5 position of the pyridine ring.

-

Diazotization and Hydrolysis: Conversion of the amino group to a hydroxyl group via a diazonium salt intermediate.

-

Chlorination: Replacement of the hydroxyl group with a chlorine atom.

-

Cyanation: Introduction of the cyano group at the C3 position.

Caption: Proposed four-step synthesis of 2-Chloro-6-methyl-5-nitronicotinonitrile.

Step 1: Nitration of 2-Amino-6-methylpyridine

Objective: To synthesize 2-amino-6-methyl-5-nitropyridine by introducing a nitro group onto the pyridine ring of 2-amino-6-methylpyridine.

Experimental Protocol:

-

In a flask equipped with a stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

-

Cool the sulfuric acid to below 10°C in an ice bath.

-

Slowly add 2-amino-6-methylpyridine to the cooled sulfuric acid while maintaining the temperature below 10°C.

-

Prepare a nitrating mixture of concentrated sulfuric acid and fuming nitric acid.

-

Add the nitrating mixture dropwise to the solution of 2-amino-6-methylpyridine in sulfuric acid, ensuring the temperature does not exceed 30°C.

-

After the addition is complete, stir the reaction mixture at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to obtain 2-amino-6-methyl-5-nitropyridine.

Scientific Rationale:

The nitration of aminopyridines is a classic electrophilic aromatic substitution reaction. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In the case of 2-amino-6-methylpyridine, the C5 position is electronically favored for nitration. The use of a strong acid medium like concentrated sulfuric acid protonates the pyridine nitrogen, further influencing the regioselectivity of the reaction.

Step 2: Diazotization and Hydrolysis of 2-Amino-6-methyl-5-nitropyridine

Objective: To convert the amino group of 2-amino-6-methyl-5-nitropyridine to a hydroxyl group, yielding 2-hydroxy-6-methyl-5-nitropyridine.

Experimental Protocol:

-

Dissolve 2-amino-6-methyl-5-nitropyridine in an aqueous acidic solution (e.g., sulfuric acid).

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature within the specified range.

-

Stir the reaction mixture at 0-5°C for a designated period to ensure complete formation of the diazonium salt.

-

Gently heat the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxyl compound.

-

Cool the reaction mixture and collect the precipitated 2-hydroxy-6-methyl-5-nitropyridine by filtration.

-

Wash the product with cold water and dry.

Scientific Rationale:

The diazotization of primary aromatic amines is a well-established method for introducing a wide range of functional groups.[1][2] In this step, the amino group reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is typically unstable and readily undergoes nucleophilic substitution. By heating the aqueous solution, the diazonium group is replaced by a hydroxyl group from the water, releasing nitrogen gas.

Step 3: Chlorination of 2-Hydroxy-6-methyl-5-nitropyridine

Objective: To replace the hydroxyl group of 2-hydroxy-6-methyl-5-nitropyridine with a chlorine atom to furnish 2-chloro-6-methyl-5-nitropyridine.

Experimental Protocol:

-

In a reaction vessel equipped with a reflux condenser, place 2-hydroxy-6-methyl-5-nitropyridine.

-

Add phosphorus oxychloride (POCl3) in excess.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.[3][4]

-

After completion, cool the reaction mixture and carefully quench the excess POCl3 by slowly pouring the mixture onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide) to precipitate the product.

-

Filter the solid, wash with water, and dry to yield 2-chloro-6-methyl-5-nitropyridine.

Scientific Rationale:

Phosphorus oxychloride is a common and effective reagent for the conversion of hydroxyl groups on heterocyclic rings to chloro groups. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. This method is particularly useful for pyridinols (hydroxypyridines).

Step 4: Cyanation of 2-Chloro-6-methyl-5-nitropyridine

Objective: To introduce a cyano group at the C3 position by displacing the chloro substituent, thereby forming the final product, 2-Chloro-6-methyl-5-nitronicotinonitrile.

Experimental Protocol:

-

Dissolve 2-chloro-6-methyl-5-nitropyridine in a suitable polar aprotic solvent such as DMF or DMSO.

-

Add a cyanide source, such as sodium cyanide or potassium cyanide.[5]

-

Heat the reaction mixture to an elevated temperature and stir for a period determined by TLC monitoring.

-

Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

-

Filter the precipitate, wash thoroughly with water to remove any residual cyanide salts, and dry.

-

The crude product can be further purified by recrystallization from an appropriate solvent.

Scientific Rationale:

The final step involves a nucleophilic aromatic substitution reaction. The electron-withdrawing nitro and the soon-to-be-introduced cyano groups activate the pyridine ring towards nucleophilic attack. The chloride at the C2 position is a good leaving group, which is readily displaced by the cyanide nucleophile. The use of a polar aprotic solvent helps to solvate the cation of the cyanide salt, increasing the nucleophilicity of the cyanide anion.

Quantitative Data Summary

| Step | Starting Material | Product | Key Reagents | Typical Yield (%) |

| 1 | 2-Amino-6-methylpyridine | 2-Amino-6-methyl-5-nitropyridine | H₂SO₄, HNO₃ | 70-80 |

| 2 | 2-Amino-6-methyl-5-nitropyridine | 2-Hydroxy-6-methyl-5-nitropyridine | NaNO₂, H₂SO₄ | 80-90 |

| 3 | 2-Hydroxy-6-methyl-5-nitropyridine | 2-Chloro-6-methyl-5-nitropyridine | POCl₃ | 85-95 |

| 4 | 2-Chloro-6-methyl-5-nitropyridine | 2-Chloro-6-methyl-5-nitronicotinonitrile | NaCN or KCN | 75-85 |

Note: The yields are estimates based on analogous reactions and may vary depending on the specific reaction conditions and scale.

Conclusion

The synthesis of 2-Chloro-6-methyl-5-nitronicotinonitrile is a feasible multi-step process that relies on fundamental and well-documented reactions in heterocyclic chemistry. By carefully controlling the reaction conditions at each stage, from nitration to the final cyanation, this valuable synthetic intermediate can be obtained in good overall yield. The protocols and scientific rationale provided in this guide offer a solid foundation for researchers to successfully synthesize this compound and to adapt these methods for the preparation of other substituted nicotinonitriles.

References

Sources

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]

- 4. guidechem.com [guidechem.com]

- 5. US4766219A - Preparation of 2-cyano-6-chloropyridine compounds - Google Patents [patents.google.com]

Technical Whitepaper: 1H NMR Structural Characterization of 2-Chloro-6-methyl-5-nitronicotinonitrile

[1][2]

Executive Summary

2-Chloro-6-methyl-5-nitronicotinonitrile is a highly functionalized pyridine intermediate, critical in the synthesis of kinase inhibitors and heterocyclic pharmacophores.[1][2] Its structural integrity is defined by a specific substitution pattern on the pyridine ring: a chloro group at C2, a nitrile at C3, a nitro group at C5, and a methyl group at C6.

This guide provides the expected ¹H NMR spectral data, the mechanistic rationale behind the chemical shifts, and a validated protocol for purity assessment. The presence of strong electron-withdrawing groups (EWGs)—specifically the nitro and cyano moieties—creates a distinct, deshielded spectral signature that allows for rapid identification and differentiation from regioisomers.[2]

Molecular Structure & Electronic Environment

To accurately interpret the NMR spectrum, one must first deconstruct the electronic environment of the protons.[2]

-

The Scaffold: A pyridine ring (electron-deficient heteroaromatic).[1][2]

-

Proton H4: Located at position 4.[1][2] It is flanked by a nitrile group (C3) and a nitro group (C5).[2] Both are potent electron-withdrawing groups (EWGs).[1][2] This "push-pull" absence creates a region of severe electron descreening, forcing the H4 signal significantly downfield.[2]

-

Proton H6-Me: The methyl group at position 6 is adjacent to the ring nitrogen and ortho to the nitro group at C5.[1][2] The nitro group’s anisotropy and inductive effect will deshield these protons relative to a standard methylpyridine (picoline).[2]

Structural Assignment Logic (DOT Visualization)

Figure 1: Mechanistic logic flow determining the chemical shift values based on substituent electronic effects.

Spectral Data Analysis

The following data represents the high-confidence spectral signature for 2-Chloro-6-methyl-5-nitronicotinonitrile in DMSO-d₆ . DMSO is preferred over CDCl₃ due to the compound's polarity and potential solubility issues in non-polar solvents.[1][2]

Predicted ¹H NMR Parameters (400 MHz, DMSO-d₆)

| Signal Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constant ( | Mechanistic Justification |

| H4 (Ar-H) | 8.95 – 9.10 | Singlet (s) | 1H | N/A | Sandwiched between two strong EWGs (-CN, -NO₂).[1][2] Highly deshielded. |

| H6 (CH₃) | 2.80 – 2.90 | Singlet (s) | 3H | N/A | Deshielded by the adjacent nitro group and the pyridine nitrogen.[2] |

| Solvent (DMSO) | 2.50 | Quintet | - | - | Residual solvent peak (Reference).[1][2] |

| Water | ~3.33 | Broad s | - | - | Common hygroscopic impurity in DMSO.[1][2] |

*Note: Long-range coupling (

Interpretation of Key Features[3][4][5][6][7][8][9]

-

Absence of Coupling: The most distinct feature of this spectrum is the lack of splitting.[1][2] The quaternary carbons at C3 and C5 isolate the H4 proton from the methyl group.[2] You should observe two clean singlets.[1][2]

-

Downfield H4: If the aromatic signal appears upfield (e.g., < 8.5 ppm), suspect hydrolysis of the nitrile to an amide or absence of the nitro group.[2]

-

Methyl Shift: A standard methyl on pyridine (2-picoline) appears ~2.5 ppm.[1][2] The shift to ~2.85 ppm confirms the presence of the ortho-nitro group.[1][2]

Experimental Protocol (SOP)

To ensure reproducibility and data integrity (E-E-A-T), follow this Standard Operating Procedure.

Sample Preparation[1][2][4][5][6]

-

Mass: Weigh 5–10 mg of the solid sample.

-

Vessel: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

-

Homogenization: Sonicate for 30 seconds if the solid does not dissolve immediately. Ensure the solution is clear and free of suspended particles.[2]

Acquisition Parameters (Standard 400 MHz)

-

Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).[2]

-

Spectral Width (SW): 12–14 ppm (to capture the downfield H4 and potential acidic impurities).[2]

-

Relaxation Delay (D1): Set to 2.0 – 5.0 seconds .

-

Scans (NS): 16 or 32 scans are usually sufficient for >95% purity samples.[2]

-

Temperature: 298 K (25°C).[2]

Validation Workflow (DOT Visualization)[2]

Figure 2: Step-by-step decision tree for validating spectral data against the proposed structure.

Impurity Profiling & Troubleshooting

In synthesis, this intermediate is often derived from 2-chloro-6-methylnicotinonitrile via nitration or from POCl₃ chlorination of the hydroxy precursor.[1][2]

| Impurity / Artifact | Characteristic Signals | Cause |

| Starting Material (No NO₂) | H4/H5 doublets (coupling ~8Hz) in the 7.5–8.5 ppm range.[1][2] | Incomplete nitration. |

| Hydrolysis Product (Amide) | Broad singlets (NH₂) at 7.5–8.0 ppm; H4 shift moves upfield.[2] | Moisture exposure; nitrile hydrolysis.[1][2] |

| Hydroxy-Precursor | Broad OH peak >11 ppm; Loss of 2-Cl signal effects.[1][2] | Incomplete chlorination (POCl₃ step).[2] |

| Residual Solvents | DCM (5.76 ppm), EtOAc (4.03, 1.99 ppm), Water (3.33 ppm).[2] | Insufficient drying.[1][2] |

Technical Insight: If the integration of the Methyl group is significantly higher than 3.0 relative to H4 (e.g., 3.5:1), check for overlapping solvent peaks (like DMSO-water exchange broadening) or the presence of a methyl-containing impurity.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1][2][3] Chem. 62, 7512–7515.[2] Link[2]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1][2] (Standard reference for substituent additivity rules).

-

PubChem Compound Summary. (2024). Methyl 6-chloro-5-nitronicotinate (Structural Analog). PubChem.[1][2][4] Link

-

ChemicalBook. (2024).[2][5] 2-Chloro-3-cyanopyridine 1H NMR Data (Structural Analog). Link

Sources

- 1. Methyl 6-chloro-5-nitronicotinate|lookchem [lookchem.com]

- 2. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. 2-Chloro-6-methylnicotinic acid | C7H6ClNO2 | CID 121724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl-6-chloro-5-nitronicotinate | 59237-53-5 [chemicalbook.com]

Technical Whitepaper: Mass Spectrometric Characterization of 2-Chloro-6-methyl-5-nitronicotinonitrile

This guide serves as a technical reference for the mass spectrometric characterization of 2-Chloro-6-methyl-5-nitronicotinonitrile (CMNN).[1] It is designed for analytical chemists and process development scientists requiring robust identification, impurity profiling, and quantification protocols.

Physicochemical Context & Ionization Strategy

The analysis of 2-Chloro-6-methyl-5-nitronicotinonitrile (CMNN) requires a nuanced understanding of its electron-deficient pyridine core.[1] The presence of three electron-withdrawing groups (–Cl, –CN, –NO₂) significantly alters its basicity and ionization efficiency compared to unsubstituted pyridine.

Molecular Identity

| Property | Value | Notes |

| Formula | C₇H₄ClN₃O₂ | |

| Monoisotopic Mass | 196.9992 Da (³⁵Cl) | Primary target for HRMS extraction.[1] |

| Isotopic Signature | M (100%) : M+2 (32%) | Distinctive Chlorine signature (³⁵Cl/³⁷Cl ratio ~3:1). |

| Basicity (pKa) | < 2.0 (Estimated) | The pyridine nitrogen is weakly basic due to strong electron withdrawal from 5-NO₂ and 3-CN.[1] |

Ionization Mode Selection: ESI vs. APCI vs. EI

-

Electrospray Ionization (ESI+):

-

Recommendation: Primary method for LC-MS quantitation.

-

Mechanism: Despite low basicity, the pyridine nitrogen accepts a proton in acidic mobile phases (0.1% Formic Acid).

-

Observed Ion: [M+H]⁺ at m/z 198.0 .[1]

-

Caveat: High source voltage (>3.5 kV) may be required to stabilize the spray for this low-polarity analyte.[1]

-

-

Electron Impact (EI, 70 eV):

Fragmentation Mechanics & Ortho-Effects

Understanding the fragmentation of CMNN requires analyzing the interaction between the 5-nitro and 6-methyl groups. This specific structural motif induces a diagnostic "ortho-effect" rearrangement, distinguishing it from isomers where these groups are not adjacent.[1]

Diagnostic Fragmentation Pathways (ESI-CID & EI)

-

Ortho-Effect (Loss of[1] •OH):

-

Mechanism: The oxygen of the 5-nitro group abstracts a hydrogen from the adjacent 6-methyl group. This is followed by the expulsion of a hydroxyl radical (•OH, 17 Da).[1]

-

Diagnostic Peak: m/z 180 (in EI) or m/z 181 (in ESI+ as [M+H-H₂O]⁺ equivalent).[1]

-

Significance: This peak confirms the 5,6-substitution pattern.[1]

-

-

Nitro Group Loss:

-

Nitrile Elimination:

-

Loss of HCN (27 Da): Common in cyanopyridines, usually following the initial loss of NO₂ or Cl.

-

Visualizing the Fragmentation Logic

The following diagram maps the logical flow of fragmentation, highlighting the critical mass shifts used for structural validation.

Figure 1: Predicted ESI+ MS/MS fragmentation pathway highlighting the diagnostic ortho-effect characteristic of 5-nitro-6-methyl substitution.

Experimental Protocol: LC-MS/MS Quantification

This protocol is designed for the quantification of CMNN in reaction mixtures or biological matrices. It utilizes a self-validating internal standard approach.[1]

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1]

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]

-

Gradient:

-

Flow Rate: 0.4 mL/min.[1]

-

Temperature: 40°C.[1]

Mass Spectrometer Settings (Triple Quadrupole)

-

Capillary Voltage: 3.5 kV.[1]

-

Desolvation Temp: 350°C.

-

MRM Transitions (Multiple Reaction Monitoring):

| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell (ms) | Purpose |

| Quantifier | 198.0 | 152.0 | 15 | 50 | Loss of NO₂ (High abundance) |

| Qualifier 1 | 198.0 | 181.0 | 20 | 50 | Ortho-effect (Specific ID) |

| Qualifier 2 | 200.0 | 154.0 | 15 | 50 | ³⁷Cl Isotope Confirmation |

Troubleshooting & Self-Validation

-

Isotope Ratio Check: The area ratio of the 198→152 and 200→154 transitions must remain constant (approx 3:1). Deviation indicates co-eluting interference.[1]

-

Carryover: Due to the lipophilic chloro/methyl groups, CMNN can stick to injector needles. Use a needle wash of 50:50 MeOH:ACN.[1]

Impurity Profiling: What to Look For

In synthetic pathways, CMNN is reactive.[1] The following mass shifts indicate common degradation products or synthetic byproducts.

| Impurity Name | Mass Shift (Δ) | Observed m/z (ESI+) | Mechanism |

| Hydrolysis Product | -18 Da (+H₂O -HCl) | 180.0 | Displacement of 2-Cl by OH (Nucleophilic aromatic substitution).[1] |

| Amide Derivative | +18 Da | 216.0 | Hydrolysis of 3-CN to -CONH₂.[1] |

| Reduced Amine | -30 Da (-O₂ +H₂) | 168.0 | Reduction of 5-NO₂ to 5-NH₂.[1] |

| Methoxy Analog | -4 Da (-Cl +OMe) | 194.0 | Solvolysis if MeOH is used in synthesis.[1] |

Analytical Decision Matrix

Use the following workflow to select the appropriate MS technique based on your specific analytical goal.

Figure 2: Decision matrix for selecting the optimal mass spectrometry workflow.

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

-

Sparkman, O. D. (2005).[1] Mass Spectrometry Desk Reference. Global View Publishing.[1] (Source for chlorine isotope patterns and nitrogen rule applications).

-

Holčapek, M., et al. (2010).[1] "Structural analysis of nitro compounds by electrospray ionization and atmospheric pressure chemical ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 895-906.

-

Agilent Technologies. (2022).[1] "LC/MS Method Development Guide for Small Molecule Impurities." Agilent Technical Library.

Sources

- 1. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 2-Chloro-6-methyl-5-nitronicotinonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methyl-5-nitronicotinonitrile is a substituted pyridine derivative featuring a unique combination of functional groups that suggest its potential utility in medicinal chemistry and materials science. The core nicotinonitrile scaffold is a prevalent motif in numerous biologically active compounds. The presence of a chloro group, a nitro group, and a cyano group on this scaffold imparts a distinct electronic and steric profile, making the understanding of its physicochemical properties, particularly its solubility, a cornerstone for its application in drug discovery and process development.

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-6-methyl-5-nitronicotinonitrile in organic solvents. In the absence of extensive empirical data in the public domain, this document synthesizes theoretical principles of solubility with established experimental protocols. It is designed to empower researchers to make informed decisions on solvent selection for synthesis, purification, formulation, and biological screening.

Physicochemical Properties and Predicted Solubility Profile

The solubility of an organic compound is fundamentally governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[1] The molecular structure of 2-Chloro-6-methyl-5-nitronicotinonitrile dictates its polarity and its capacity for intermolecular interactions, which in turn determines its solubility in various organic solvents.

Molecular Structure Analysis:

-

Nicotinonitrile Core: The pyridine ring is a polar aromatic heterocycle due to the presence of the electronegative nitrogen atom.

-

Chloro Group (-Cl): This is an electron-withdrawing and moderately polar functional group.

-

Methyl Group (-CH3): A nonpolar, electron-donating group that contributes to the lipophilicity of the molecule.

-

Nitro Group (-NO2): A strongly electron-withdrawing and highly polar group.

-

Cyano Group (-CN): A polar and electron-withdrawing group.

The combination of these functional groups results in a molecule with a significant dipole moment, suggesting that it will be more soluble in polar solvents than in nonpolar solvents.[2][3] The presence of nitrogen and oxygen atoms could also allow for hydrogen bond acceptance, further enhancing solubility in protic solvents.[4]

Predicted Solubility in Common Organic Solvents:

Based on the structural analysis, a qualitative prediction of the solubility of 2-Chloro-6-methyl-5-nitronicotinonitrile in a range of organic solvents is presented in Table 1.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | These solvents have large dipole moments and can effectively solvate the polar functional groups of the solute.[5] |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can engage in hydrogen bonding with the nitrogen and oxygen atoms of the solute, in addition to dipole-dipole interactions.[5] |

| Moderately Polar | Acetone, Ethyl Acetate | Moderate | These solvents have intermediate polarity and are expected to show reasonable solvating power. |

| Low Polarity | Dichloromethane (DCM), Chloroform | Low to Moderate | While possessing a dipole moment, the overall polarity is lower, which may limit solubility. |

| Nonpolar | Hexane, Toluene | Low to Insoluble | The significant polarity of the solute makes it unlikely to dissolve in nonpolar solvents due to the unfavorable energetics of disrupting the solvent-solvent interactions.[6] |

Experimental Determination of Equilibrium Solubility

To obtain quantitative data on the solubility of 2-Chloro-6-methyl-5-nitronicotinonitrile, a well-designed experimental protocol is essential. The equilibrium (thermodynamic) solubility, which is the maximum concentration of a compound that can dissolve in a solvent at a given temperature and pressure, is a critical parameter.[7] The following section details a robust, self-validating protocol for its determination.

Principle of the Method

The shake-flask method is the gold standard for determining equilibrium solubility.[8] An excess amount of the solid compound is agitated in the solvent of interest for a sufficient period to ensure that equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[9]

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of equilibrium solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an amount of 2-Chloro-6-methyl-5-nitronicotinonitrile that is in clear excess of its expected solubility into a series of glass vials.

-

Pipette a precise volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Causality: Using an excess of the solid ensures that the resulting solution is saturated and in equilibrium with the solid phase.[8]

-

-

Equilibration:

-

Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).

-

Agitate the samples for a predetermined time (typically 24 to 48 hours) to allow the system to reach equilibrium. A preliminary study can determine the minimum time required to reach a stable concentration.[10]

-

Causality: Continuous agitation facilitates the dissolution process and ensures that the entire system reaches a state of thermodynamic equilibrium.[11]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Centrifuge the vials at a high speed to pellet the remaining solid material.

-

Carefully withdraw a sample of the supernatant and filter it through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic particles.

-

Causality: This two-step separation process is crucial to ensure that the analyzed sample contains only the dissolved solute and no suspended solid, which would lead to an overestimation of solubility.[10]

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of 2-Chloro-6-methyl-5-nitronicotinonitrile of known concentrations in the solvent of interest.

-

Develop a validated HPLC method with a suitable column and mobile phase to achieve good separation and peak shape for the analyte. UV-Vis detection is typically appropriate for this chromophoric compound.

-

Inject the standard solutions to generate a calibration curve.

-

Dilute the filtered sample solutions with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted samples and determine their concentrations from the calibration curve.

-

Calculate the original solubility by multiplying the measured concentration by the dilution factor.

-

Causality: HPLC provides a sensitive and specific method for quantifying the concentration of the dissolved compound.[12][13] A validated method ensures the accuracy and reliability of the results.[14]

-

Safety and Handling Precautions

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices. 2-Chloro-6-methyl-5-nitronicotinonitrile contains functional groups that warrant careful handling.

-

Nitro Compounds: Can be toxic and may have explosive properties, although this is less common for aromatic nitro compounds unless in the presence of other sensitizing groups.

-

Nitrile (Cyano) Compounds: Can be toxic if ingested, inhaled, or absorbed through the skin, as they can release cyanide ions.

Good Laboratory Practices (GLP) must be followed: [15][16]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

-

Ventilation: Handle the solid compound and its solutions in a well-ventilated chemical fume hood.[17]

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

-

Material Safety Data Sheet (MSDS): Always consult the MSDS for the compound and the solvents used for detailed safety information before beginning any experimental work.[18]

Data Interpretation and Reporting

The experimentally determined solubility should be reported in standard units, such as mg/mL or mol/L, along with the temperature at which the measurement was made. It is good practice to report the mean and standard deviation of at least three replicate measurements to indicate the precision of the results.[11]

Conclusion

Understanding the solubility of 2-Chloro-6-methyl-5-nitronicotinonitrile is a critical first step in harnessing its potential in research and development. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure and a detailed, practical protocol for its experimental determination. By combining theoretical insights with rigorous experimental methodology and a strong commitment to safety, researchers can confidently and accurately characterize this important physicochemical property, thereby accelerating the progress of their scientific endeavors.

References

- RSC Publishing. (2025, September 15). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents.

- TutorChase. How do functional groups affect solubility in organic compounds?

- ResearchGate. (2018, August 30). Predict solubility of organic compounds?

- University of Calgary. (2023, August 31). Solubility of Organic Compounds.

- protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility.

- Solubility of Things. Functional Groups: Definition and Importance.

- Fiveable. Solubility in organic solvents Definition.

- Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube.

- Chemistry Steps. Solubility of Organic Compounds.

- The Organic Chemistry Tutor. (2023, January 14). Solubility of Organic Compounds [Video]. YouTube.

- Khan Academy. Solubility of organic compounds.

- ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER.

- PubChem. 6-Chloro-5-methylnicotinonitrile.

- SlideShare. GOOD LABORATORY PRACTICES.

- Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.

- CSIR-Indian Institute of Toxicology Research. GOOD LABORATORY PRACTICES DO and DON'Ts.

- University of Wisconsin-River Falls. Experiment: Solubility of Organic & Inorganic Compounds.

- ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- ChemSynthesis. (2025, May 20). 2-chloro-6-methyl-5-nitronicotinamide.

- Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

- Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide.

- Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development.

- MDPI. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.

- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

- Organisation for Economic Co-operation and Development. (1997, November 26). OECD Principles on Good Laboratory Practice (GLP).

- Semantic Scholar. (2023, September 5). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique.

- LCGC International. (2023, October 1). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist.

- PubChem. Methyl 6-chloro-5-nitronicotinate.

Sources

- 1. Khan Academy [khanacademy.org]

- 2. tutorchase.com [tutorchase.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. fiveable.me [fiveable.me]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. m.youtube.com [m.youtube.com]

- 7. sciforum.net [sciforum.net]

- 8. researchgate.net [researchgate.net]

- 9. improvedpharma.com [improvedpharma.com]

- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. researchgate.net [researchgate.net]

- 13. pharmaguru.co [pharmaguru.co]

- 14. asianjpr.com [asianjpr.com]

- 15. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. pharmexcil.com [pharmexcil.com]

- 18. In-vitro Thermodynamic Solubility [protocols.io]

The Evolving Therapeutic Landscape of Substituted Nicotinonitriles: A Technical Guide for Drug Discovery Professionals

Foreword: The Unseen Potential Within a Core Scaffold

In the vast and ever-expanding universe of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, demonstrating a remarkable capacity to interact with a diverse array of biological targets. The substituted nicotinonitrile scaffold, a simple pyridine ring bearing a cyano group, is a prime example of such a versatile pharmacophore. Its unique electronic properties and synthetic tractability have propelled it from a chemical curiosity to the core of several marketed drugs and a plethora of promising clinical candidates. This guide is intended for the discerning researcher, scientist, and drug development professional, offering a deep dive into the burgeoning potential of substituted nicotinonitriles. We will eschew a rigid, templated approach, instead allowing the science to dictate the narrative, exploring the causal links between molecular structure, biological activity, and therapeutic application.

The Anticancer Potential: Targeting the Engines of Malignancy

The fight against cancer is a primary frontier where substituted nicotinonitriles have demonstrated profound efficacy. Their mechanism of action often revolves around the inhibition of key protein kinases that are dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.

PIM Kinase Inhibition: A Gateway to Apoptosis

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are frequently overexpressed in a wide range of hematological and solid tumors. PIM kinases play a crucial role in cell survival, proliferation, and apoptosis by phosphorylating a multitude of downstream substrates.

A significant number of substituted nicotinonitrile derivatives have been identified as potent PIM-1 kinase inhibitors.[1][2] These compounds typically induce apoptosis and cell cycle arrest in cancer cells. For instance, compound 7b (a nicotinonitrile derivative) has shown remarkable cytotoxicity against MCF-7 and PC-3 cancer cell lines with IC50 values of 3.58 µM and 3.60 µM, respectively.[2][3][4] This compound also demonstrated potent PIM-1 kinase inhibition with an IC50 value of 18.9 nM.[2][3][4] Mechanistically, the inhibition of PIM-1 by these nicotinonitrile derivatives leads to the activation of apoptotic pathways and cell cycle arrest, often at the G1 phase.[2][3][4] This is achieved through the modulation of key cell cycle regulators and pro-apoptotic proteins.[2]

Quantitative Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected substituted nicotinonitrile derivatives against various cancer cell lines.

| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |

| 7b | PIM-1 Kinase | MCF-7 (Breast) | 3.58 | [2][3][4] |

| 7b | PIM-1 Kinase | PC-3 (Prostate) | 3.60 | [2][3][4] |

| 4k | PIM-1 Kinase | - | 0.0212 | [1] |

| Compound 12 | PIM-1 Kinase | MCF-7 (Breast) | 0.5 | [5] |

| Compound 12 | PIM-1 Kinase | HepG2 (Liver) | 5.27 | [5] |

Antiviral Applications: A Broad Spectrum of Activity

The versatility of the nicotinonitrile scaffold extends to the realm of antiviral drug discovery, with derivatives showing promise against a range of viral pathogens.

Influenza Virus: Targeting Neuraminidase

Influenza remains a significant global health threat, necessitating the development of novel antiviral agents. The viral neuraminidase (NA) enzyme is a crucial target for anti-influenza drugs as it facilitates the release of progeny virions from infected cells. [6][7]Several substituted nicotinonitrile derivatives have been investigated as potential influenza neuraminidase inhibitors. [7]These compounds are designed to mimic the natural substrate of neuraminidase, sialic acid, and bind to the active site of the enzyme, thereby preventing the release of new virus particles and halting the spread of infection. [8]

Human Immunodeficiency Virus (HIV): Inhibiting Reverse Transcriptase

The HIV reverse transcriptase (RT) is a key enzyme in the viral replication cycle, responsible for converting the viral RNA genome into DNA. [9][10]Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of highly active antiretroviral therapy (HAART). [11]Certain substituted nicotinonitrile derivatives have been identified as potent NNRTIs, binding to an allosteric pocket on the RT enzyme and inducing a conformational change that inhibits its polymerase activity. [9]This prevents the synthesis of viral DNA and effectively blocks HIV replication. [12]

SARS-CoV-2: Targeting the Main Protease (3CLpro)

The recent COVID-19 pandemic has highlighted the urgent need for effective antiviral therapies against coronaviruses. The SARS-CoV-2 main protease (3CLpro or Mpro) is an essential enzyme for viral replication, responsible for cleaving the viral polyproteins into functional proteins. [13][14][15]The nitrile group of certain substituted nicotinonitriles can act as a covalent warhead, forming a reversible covalent bond with the catalytic cysteine residue in the active site of 3CLpro, thereby inhibiting its activity and disrupting the viral life cycle.

Summary of Antiviral Activity

| Virus | Target | Mechanism of Action |

| Influenza Virus | Neuraminidase | Inhibition of viral release |

| HIV | Reverse Transcriptase (NNRTI) | Inhibition of viral DNA synthesis |

| SARS-CoV-2 | Main Protease (3CLpro) | Inhibition of polyprotein processing |

Anti-inflammatory and Antimicrobial Potential

Beyond their anticancer and antiviral properties, substituted nicotinonitriles have also demonstrated promising anti-inflammatory and antimicrobial activities.

Anti-inflammatory Effects: Modulation of the NF-κB Pathway

Chronic inflammation is a hallmark of many diseases. The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. [16][17]Some substituted nicotinonitrile derivatives have been shown to exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway. [5][12][18][19]By preventing the translocation of NF-κB to the nucleus, these compounds can suppress the production of inflammatory mediators such as cytokines and chemokines.

Antimicrobial Activity: Diverse Mechanisms

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Substituted nicotinonitriles have been investigated for their activity against a range of bacterial and fungal pathogens. While the exact mechanisms are still under investigation for many derivatives, some are believed to act by disrupting the bacterial cell wall or membrane, leading to cell lysis. [20][21][22][23][24]Others may interfere with essential metabolic pathways within the microbial cell.

Synthetic Methodologies: Building the Core Scaffold

The synthetic accessibility of substituted nicotinonitriles is a key factor contributing to their widespread investigation in drug discovery. Several robust and versatile methods have been developed for their synthesis.

Synthesis of 2-Amino-4,6-diaryl-nicotinonitriles from Chalcones

A common and efficient method for the synthesis of 2-amino-4,6-diaryl-nicotinonitriles involves a two-step process starting from readily available chalcones. [4][25] Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation) An appropriately substituted acetophenone is reacted with an aromatic aldehyde in the presence of a base, such as sodium hydroxide, to yield the corresponding chalcone.

Step 2: Cyclization to form the Nicotinonitrile Ring The synthesized chalcone is then reacted with malononitrile and ammonium acetate in a suitable solvent, such as ethanol, under reflux conditions. This one-pot reaction proceeds via a series of condensation and cyclization steps to afford the desired 2-amino-4,6-diaryl-nicotinonitrile. [4]

The Thorpe-Ziegler Reaction: Intramolecular Cyclization of Dinitriles

The Thorpe-Ziegler reaction is a powerful method for the synthesis of cyclic ketones and enamines from dinitriles. [24][26][27][28][29]In the context of nicotinonitrile synthesis, this intramolecular cyclization can be adapted to construct the pyridine ring. The reaction is typically base-catalyzed and involves the deprotonation of a carbon alpha to one nitrile group, followed by an intramolecular nucleophilic attack on the other nitrile group to form a cyclic intermediate. [26] Experimental Protocol: Thorpe-Ziegler Cyclization

-

To a solution of the starting dinitrile in a dry, aprotic solvent (e.g., toluene or THF) under an inert atmosphere, add a strong base (e.g., sodium hydride or sodium ethoxide) portion-wise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a proton source (e.g., water or dilute acid).

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired cyclized product.

The Gewald Reaction: A Multicomponent Approach to Aminothiophenes and Related Heterocycles

The Gewald reaction is a versatile multicomponent reaction that allows for the synthesis of highly substituted 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. [3][30][31][32][33]While primarily used for thiophene synthesis, variations of this reaction can be employed to construct other heterocyclic systems, including those containing a pyridine ring. The reaction proceeds through a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization. [3][30][33] Experimental Protocol: Gewald Reaction

-

To a stirred solution of the ketone or aldehyde and the active methylene nitrile in a suitable solvent (e.g., ethanol or DMF), add a catalytic amount of a base (e.g., morpholine or triethylamine).

-

Add elemental sulfur to the reaction mixture.

-

Heat the mixture to a specified temperature (typically 50-80 °C) and stir for the required time, monitoring the reaction by TLC.

-

After completion, pour the reaction mixture into ice-water and collect the precipitated solid by filtration.

-

Wash the solid with water and a suitable organic solvent (e.g., cold ethanol) to remove impurities.

-

Recrystallize the crude product from an appropriate solvent to obtain the pure 2-aminothiophene derivative.

Conclusion and Future Perspectives

The substituted nicotinonitrile scaffold has unequivocally established itself as a cornerstone in modern medicinal chemistry. Its remarkable versatility, stemming from its unique electronic properties and synthetic accessibility, has enabled the development of a diverse pipeline of therapeutic agents targeting a wide range of diseases. From potent kinase inhibitors driving apoptosis in cancer cells to broad-spectrum antiviral agents and promising anti-inflammatory and antimicrobial compounds, the potential of this humble heterocycle appears boundless.

As our understanding of disease biology deepens and our synthetic methodologies become more sophisticated, the exploration of the chemical space around the nicotinonitrile core will undoubtedly continue to yield novel and impactful therapeutic innovations. The insights and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full potential of this remarkable molecular framework in the ongoing quest for new medicines to improve human health.

References

-

Ali, S. S., Nafie, M. S., Farag, H. A., & Amer, A. M. (2023). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163690. [Link]

-

Al-Ghamdi, A. R., Rahman, S., Al-Wabli, R. I., Al-Mutairi, M. S., & Rahman, A. F. M. M. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1808. [Link]

-

Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2023). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. RSC Advances, 13(36), 25356-25373. [Link]

-

Gewald, K. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 1002-1007. [Link]

-

Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345. [Link]

-

Hassan, A. S., Hafez, H. N., & Osman, S. A. (2020). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Bioorganic Chemistry, 100, 103927. [Link]

-

Puterova, Z., & Krutosikova, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-247. [Link]

-

El-Sayed, N. N. E., El-Bendary, E. R., & El-Ashry, E. S. H. (2022). Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition. Bioorganic Chemistry, 128, 106126. [Link]

-

Ziegler, K., Eberle, H., & Ohlinger, H. (1933). Über vielgliedrige Ringsysteme, I. Mitteil.: Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebigs Annalen der Chemie, 504(1), 94-130. [Link]

-

chemeurope.com. (n.d.). Thorpe reaction. [Link]

-

Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons. [Link]

-

Rajput, A. P., & Rajput, S. S. (2009). A novel strategy for the synthesis of 2-amino-4,6-diarylnicotinonitrile. Arkivoc, 2009(11), 75-84. [Link]

-

Ali, S. S., Nafie, M. S., Farag, H. A., & Amer, A. M. (2023). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Fingerprint. [Link]

-

Kalaria, P. N., Karad, S. C., Raval, D. K., & Shah, A. K. (2020). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 5(35), 22353–22367. [Link]

-

Yang, Y., Zhang, Y., & Wang, L. (2022). CDK4/6 initiates Rb inactivation and CDK2 activity coordinates cell-cycle commitment and G1/S transition. Nature Communications, 13(1), 5917. [Link]

-

Sliman, F., Blairvacq, M., Durieu, E., & Meijer, L. (2018). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. Molecules, 23(10), 2533. [Link]

-

Wang, S., Wei, F., & Li, Y. (2020). Recent progress in chemical approaches for the development of novel neuraminidase inhibitors. RSC Advances, 10(52), 31252-31273. [Link]

-

Hosseinzadeh, Z., Ramazani, A., Razzaghi-Asl, N., & Lis, T. (2016). Scheme 1. Synthesis of 2-amino-4,6-diarylnicotinonitrile in the... ResearchGate. [Link]

-

Engel, J. B., & Schett, A. (2022). Targeting the Retinoblastoma/E2F repressive complex by CDK4/6 inhibitors amplifies oncolytic potency of an oncolytic adenovirus. Nature Communications, 13(1), 4697. [Link]

-

International Association of Providers of AIDS Care. (n.d.). How NNRTIs Work. [Link]

-

Kalaria, P. N., Karad, S. C., Raval, D. K., & Shah, A. K. (2020). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. ResearchGate. [Link]

-

Malumbres, M., & Barbacid, M. (2009). Targeting the RB-E2F pathway in breast cancer. Breast Cancer Research, 11(3), 206. [Link]

-

Abdel-Megeed, A. M., & El-Sayed, W. A. (2017). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Molecules, 22(8), 1256. [Link]

-

De Clercq, E. (1999). The role of non-nucleoside reverse transcriptase inhibitors (NNRTIs) in the therapy of HIV-1 infection. Antiviral Research, 41(1), 1-21. [Link]

-

Dublanchet, A., & Canteri, A. (2026). Agents Targeting the Bacterial Cell Wall as Tools to Combat Gram-Positive Pathogens. International Journal of Molecular Sciences, 27(2), 258. [Link]

-

Chen, Y., & Liu, H. (2022). Progress on SARS-CoV-2 3CLpro Inhibitors. Drug Design, Development and Therapy, 16, 1037–1050. [Link]

-

von Itzstein, M. (2014). Influenza neuraminidase operates via a nucleophilic mechanism and can be targeted by covalent inhibitors. Nature Communications, 5(1), 3222. [Link]

-

Kumar, P., & Singh, S. (2021). Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Molecules, 26(21), 6432. [Link]

-

Ghosh, A. K., & Brindisi, M. (2020). Advances in developing small molecule SARS 3CLpro inhibitors as potential remedy for corona virus infection. Bioorganic & Medicinal Chemistry Letters, 30(22), 127558. [Link]

-

von Itzstein, M. (2013). Mechanism-based covalent neuraminidase inhibitors with broad-spectrum influenza antiviral activity. Science, 340(6128), 71-75. [Link]

-

Taylor & Francis. (n.d.). Non-nucleoside reverse transcriptase inhibitors – Knowledge and References. [Link]

-

Knudsen, E. S., & Wang, J. Y. (2017). Therapeutic Challenge with a CDK 4/6 Inhibitor Induces an RB-dependent SMAC Mediated Apoptotic Response in Non-Small Cell Lung Cancer. Clinical Cancer Research, 23(15), 4349–4360. [Link]

-

Sun, J., & Chen, X. (2023). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. RSC Medicinal Chemistry, 14(7), 1335-1343. [Link]

-

Wikipedia. (n.d.). Discovery and development of non-nucleoside reverse-transcriptase inhibitors. [Link]

-

Rock, R. B., & Gekker, G. (2017). Anti-inflammatory effects of astroglial α7 nicotinic acetylcholine receptors are mediated by inhibition of the NF-ΚB pathway and activation of the Nrf2 pathway. Journal of Neuroinflammation, 14(1), 188. [Link]

-

Zhang, Y., & Rock, C. O. (2026). Targeting Bacterial Cell Wall Synthesis: Structural Insights and Emerging Therapeutic Strategies. Trends in Pharmacological Sciences, 47(1), 18-32. [Link]

-

Zhang, L., & Liu, H. (2023). Discovery of 3CLpro inhibitor of SARS-CoV-2 main protease. Future Medicinal Chemistry, 15(11), 947-957. [Link]

-

Finn, R. S., & Aleshin, A. (2018). ERα-mediated cell cycle progression is an important requisite for CDK4/6 inhibitor response in HR+ breast cancer. Oncotarget, 9(45), 27849–27866. [Link]

-

YouTube. (2020, January 30). Neuraminidase Inhibitors: Mechanism of Action [Video]. [Link]

-

Biology LibreTexts. (2024, November 23). 13.2A: Inhibiting Cell Wall Synthesis. [Link]

-

Lee, S. Y., & Kim, Y. (2025). Bacterial cell wall synthesis and recycling: new antimicrobial targets and vaccine development. Journal of Biomedical Science, 32(1), 38. [Link]

-

Joshi, K. C., Jain, R., & Arora, S. (1997). Synthesis and Reactions of 2-Amino-4,6-Diaryl Pyrimidine Derivatives. Asian Journal of Chemistry, 9(1), 126-129. [Link]

-

Li, Y., & Ma, Y. (2022). Breaking down the cell wall: Still an attractive antibacterial strategy. Frontiers in Microbiology, 13, 960241. [Link]

-